molecular formula C16H11F3N2O2 B287090 2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B287090
M. Wt: 320.27 g/mol
InChI Key: XMROPAJEAODSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of certain enzymes.

Mechanism of Action

2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide inhibits the activity of HDACs and PTPs by binding to the active site of these enzymes, thereby preventing them from carrying out their normal functions. By inhibiting the activity of these enzymes, 2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can alter gene expression and cellular signaling pathways, leading to a variety of biological effects.
Biochemical and Physiological Effects
2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the growth and metastasis of tumors. 2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for HDACs and PTPs. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using 2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many future directions for research involving 2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. One area of research could involve studying the effects of 2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide on specific types of cancer cells and identifying potential therapeutic applications. Another area of research could involve developing new formulations of 2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide that improve its solubility and bioavailability. Additionally, further research could be done to identify other enzymes that 2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide may inhibit and to study the effects of these inhibitions.

Synthesis Methods

2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized through a multistep synthetic process involving the reaction of various reagents. The first step involves the preparation of 2-aminobenzisoxazole, which is then reacted with 3-(trifluoromethyl)benzaldehyde to form the intermediate product. The intermediate product is then reacted with N,N-diisopropylethylamine and acetic anhydride to form the final product, 2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research for its ability to selectively inhibit the activity of certain enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. 2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.

properties

Product Name

2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C16H11F3N2O2

Molecular Weight

320.27 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)10-4-3-5-11(8-10)20-15(22)9-13-12-6-1-2-7-14(12)23-21-13/h1-8H,9H2,(H,20,22)

InChI Key

XMROPAJEAODSKW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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